

2-(Methoxycarbonyl)thiophene-3-carboxylic acid

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Cat. No.: B1315710

[Get Quote](#)

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

This guide provides a comprehensive technical overview of **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** (CAS No. 115777-72-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, key applications, and safe handling protocols, grounding all information in established scientific principles.

Introduction and Core Compound Identity

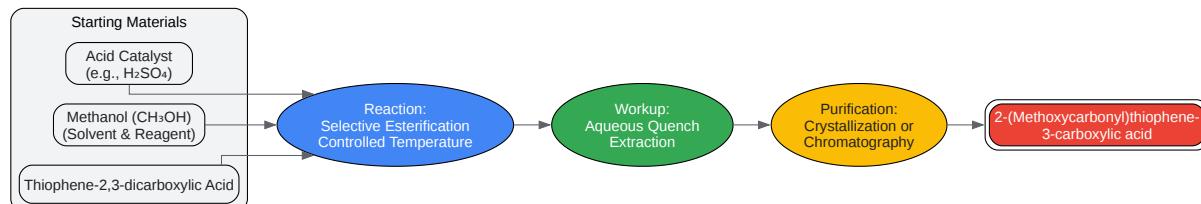
2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a disubstituted thiophene derivative featuring both a carboxylic acid and a methyl ester group at adjacent positions (C3 and C2, respectively). This specific arrangement of functional groups offers unique reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its structural rigidity and the potential for diverse chemical transformations allow it to serve as a scaffold for molecules designed to interact with specific biological targets.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 115777-72-5^{[1][2][3]}.

Physicochemical and Handling Properties

Proper characterization and handling are fundamental to the successful application of any chemical reagent. The key properties of **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	115777-72-5	[1] [2] [3]
Molecular Formula	C ₇ H ₆ O ₄ S	[2]
Molecular Weight	186.19 g/mol	[2]
Purity	Typically ≥98%	[2]
Synonym	2,3-Thiophenedicarboxylic acid, 2-methyl ester	[2]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[3]


Synthesis and Chemical Reactivity

The synthesis of **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** is a critical aspect of its utility. A primary and logical route to this compound is through the selective monoesterification of its parent diacid, thiophene-2,3-dicarboxylic acid.

Synthetic Pathway: Selective Monoesterification

The core challenge in synthesizing this molecule is the differentiation between the two carboxylic acid groups at the C2 and C3 positions of the thiophene ring. While specific literature detailing a high-yield industrial synthesis is proprietary, a common and logical laboratory approach involves the controlled reaction of thiophene-2,3-dicarboxylic acid with methanol under acidic catalysis. The slight difference in steric hindrance and electronic environment between the two positions can be exploited to favor the formation of the 2-methoxycarbonyl isomer.

The workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Methoxycarbonyl)thiophene-3-carboxylic acid**.

Causality Behind Experimental Choices:

- **Methanol as Reagent and Solvent:** Using methanol as the solvent ensures a high concentration of the esterifying agent, driving the reaction equilibrium towards the product according to Le Châtelier's principle.
- **Acid Catalysis:** A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.
- **Controlled Temperature:** The reaction temperature must be carefully controlled. Excessive heat can lead to the formation of the diester byproduct and potential degradation. The goal is to provide enough energy to overcome the activation barrier for the first esterification without readily initiating the second.

Key Reactivity: A Precursor for Heterocyclic Scaffolds

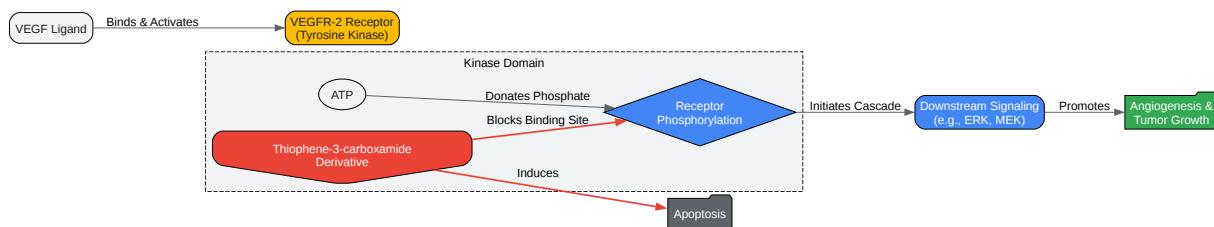
The true value of a building block lies in its subsequent reactivity. The thiophene core is a versatile scaffold, and its derivatives are instrumental in constructing more complex heterocyclic systems. A prime example is the conversion of the related 3-amino-2-

(methoxycarbonyl)thiophene into a diazonium salt, which is a highly reactive intermediate for forming new carbon-carbon bonds.[4]

This protocol, adapted from established literature, demonstrates a key transformation that highlights the synthetic potential of this compound class.[4] It describes the *in situ* formation of 2-(methoxycarbonyl)thiophene-3-diazonium chloride, a powerful intermediate for C-C bond formation.[4]

- Preparation: Add 3-amino-2-(methoxycarbonyl)thiophene (1.0 equivalent) to 37% aqueous hydrochloric acid (2.1 equivalents).
- Cooling: Cool the resulting mixture to a temperature range of -5 to 0 °C using an ice-salt bath. This is critical as diazonium salts are thermally unstable.
- Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 equivalent) dropwise to the thiophene solution, maintaining the temperature below 0 °C. Vigorous stirring is necessary.
- In Situ Reaction: The resulting diazonium salt solution is not isolated but is used immediately (*in situ*) in subsequent reactions, such as Meerwein arylation, to form new C-C bonds with various activated olefins.[4]

This self-validating protocol underscores the importance of precise temperature control. The transient nature of the diazonium intermediate necessitates its immediate use, a common and critical practice in synthetic organic chemistry.


Applications in Drug Discovery and Development

Thiophene-based scaffolds are prevalent in modern pharmacology. The unique stereoelectronic properties of the thiophene ring make it a valuable bioisostere for the benzene ring, often improving pharmacokinetic properties. **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** and its derivatives are particularly significant as precursors for potent enzyme inhibitors.

Core Scaffold for VEGFR-2 Inhibitors

A major application of this chemical family is in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis—the formation of new blood vessels.^[5] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a prime target for anti-cancer drug development.^{[5][6]}

The thiophene-3-carboxamide moiety, which can be readily synthesized from **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** via amidation, is a key pharmacophore in a number of potent VEGFR-2 inhibitors.^[5] These compounds typically function by competing with ATP for the kinase binding site, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and migration.

[Click to download full resolution via product page](#)

Caption: Role of thiophene derivatives in VEGFR-2 signaling inhibition.

Studies have reported the synthesis of novel thiophene-3-carboxamide derivatives that exhibit significant anti-proliferative activity against various cancer cell lines and potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range.^[5] These findings confirm that the thiophene-3-carboxamide scaffold is a promising lead for the development of new anti-angiogenic agents.^[5]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 115777-72-5 is not widely published, data from closely related thiophene carboxylic acids provide a strong basis for safe handling procedures.[\[7\]](#)

- Hazard Classification (Anticipated): Based on analogs like thiophene-2-carboxylic acid, this compound should be treated as harmful if swallowed or in contact with skin. It is expected to cause skin irritation and serious eye irritation.[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Skin and Body Protection: Wear a laboratory coat.
- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - Avoid contact with skin and eyes.
- First Aid:
 - If on Skin: Wash with plenty of soap and water.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[\[7\]](#)

Conclusion

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is more than a simple chemical; it is a strategically designed intermediate that provides a robust and versatile platform for synthetic innovation. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational element for constructing potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway critical in oncology. The insights provided in this guide—from its logical synthesis to its application in targeted drug discovery—should empower researchers to leverage this valuable building block to its full potential in their scientific endeavors.

References

- CyclicPharma. **2-(methoxycarbonyl)thiophene-3-carboxylic acid** | CAS No. 115777-72-5. URL
- Chemexpress. CAS 115777-72-5|**2-(Methoxycarbonyl)thiophene-3-carboxylic acid**. URL
- National Institutes of Health (NIH). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. URL
- BLD Pharm. 115777-72-5|**2-(Methoxycarbonyl)thiophene-3-carboxylic acid**. URL
- Fisher Scientific. SAFETY DATA SHEET - Thiophene-2-carboxylic acid. URL
- TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)
- Cenmed Enterprises. **2-(Methoxycarbonyl)thiophene-3-carboxylic acid** (C007B-538879). URL
- PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. URL
- MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- PubMed Central, NIH.
- ResearchGate. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties | Request PDF. URL
- PubMed Central, NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bjoka-vip.com [bjoka-vip.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 115777-72-5|2-(Methoxycarbonyl)thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(Methoxycarbonyl)thiophene-3-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315710#2-methoxycarbonyl-thiophene-3-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

